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Compound of Interest

6-(Bromomethyl)quinoline
Compound Name:
hydrobromide

Cat. No.: B1524749

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties,
synthetic applications, and handling protocols for 6-(Bromomethyl)quinoline hydrobromide.
Tailored for researchers, medicinal chemists, and drug development professionals, this
document elucidates the compound's role as a versatile electrophilic building block for
introducing the quinoline scaffold into novel molecules. The guide details its structural
characteristics, solubility, and stability, and presents a field-proven, representative protocol for
its use in nucleophilic substitution reactions, explaining the causality behind experimental
choices. Emphasis is placed on safety, handling, and storage to ensure both experimental
success and user safety. All technical information is grounded in authoritative sources to uphold
the highest standards of scientific integrity.

Compound Profile and Strategic Importance

6-(Bromomethyl)quinoline hydrobromide is a key chemical intermediate valued for its
reactive bromomethyl group attached to a stable quinoline core. The quinoline ring is a
privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved
drugs, including antimalarials, kinase inhibitors, and antibacterials. The presence of the
benzylic bromide makes this compound an excellent alkylating agent, enabling the covalent
linkage of the quinoline moiety to a wide array of nucleophiles. This guide serves as a technical
resource for leveraging its reactivity in a controlled and effective manner.
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Compound Identification:

Identifier Value Source

6-(bromomethyl)quinolin-1-ium

IUPAC Name ] [1]
bromide
CAS Number 111539-61-0 [2]
Molecular Formula C1o0HoBrz2N [2]
Molecular Weight 304.99 g/mol [2]
, C1=CC(=CC2=C1N=CC=C2C
Canonical SMILES [3]
Br)Br
YWJICFIMYLMTGSP-
InChl Key [3]

UHFFFAOYSA-N

Molecular Structure Diagram:
Caption: Structure of 6-(Bromomethyl)quinoline Hydrobromide salt.

Physicochemical Properties

A thorough understanding of the compound's properties is critical for designing robust
experimental procedures, ensuring stability, and achieving desired reaction outcomes.

Tabulated Physicochemical Data:
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Property Value Source

Off-white to yellow or brown
Appearance , [1]
solid/powder

Melting Point 214-218 °C

Soluble in DMSO and

Solubility Methanol
ethanol.

Stable under recommended
Stability storage conditions. Light
sensitive.

Store at 2-8°C, under an inert

gas atmosphere (e.g., Argon or
Storage Conditions Nitrogen). Keep container

tightly sealed in a dry, well-

ventilated location.

Experimental Protocols: Nucleophilic Alkylation

The primary utility of 6-(Bromomethyl)quinoline hydrobromide is as an electrophile in Sn2
reactions. The following is a detailed, self-validating protocol for a representative alkylation of a
generic nucleophile (e.g., a phenol or an amine).

Experimental Workflow Diagram:
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Reaction Setup

1. Dissolve Nucleophile (1.0 eq)
and Base (1.1-2.2 eq) in
anhydrous polar aprotic solvent (e.g., DMF)

:

2. Add 6-(Bromomethyl)quinoline
hydrobromide (1.0-1.2 eq)
to the mixture

Reaction Execution

3. Stir at controlled temperature
(e.g., RT - 60°C) under
inert atmosphere (N2 or Ar)

4. Monitor reaction by TLC or LC-MS
for consumption of starting material

eaction Complete

Work-up & [Purification

5. Quench with H20 and
extract with organic solvent
(e.g., Ethyl Acetate)

filter, and concentrate

:

[ 6. Wash organic layer, dry (Na2S0Oa),

column chromatography

[7 . Purify crude product via]

8. Characterize final product
(NMR, MS, etc.)

Click to download full resolution via product page

Caption: Step-by-step workflow for nucleophilic alkylation.
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Detailed Step-by-Step Methodology:

e Preparation of Nucleophile Solution: In a flame-dried, round-bottom flask equipped with a
magnetic stir bar and under an inert atmosphere (N2 or Ar), dissolve the nucleophile (e.g., 4-
methoxyphenol, 1.0 eq.) in anhydrous dimethylformamide (DMF). Add a suitable base (e.g.,
potassium carbonate, K2COs, 2.2 eq.).

o Expertise & Causality: The hydrobromide salt consumes one equivalent of base.
Therefore, a total of at least two equivalents are required: one to neutralize the HBr salt
and another to deprotonate the nucleophile, rendering it active for the Sn2 attack.
Anhydrous conditions are critical to prevent hydrolysis of the alkylating agent to the
corresponding alcohol[4].

» Addition of Electrophile: To the stirring suspension, add 6-(Bromomethyl)quinoline
hydrobromide (1.1 eq.) portion-wise at room temperature.

o Trustworthiness: Portion-wise addition helps to control any potential exotherm. A slight
excess of the electrophile ensures complete consumption of the potentially more valuable
nucleophile.

o Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 60 °C) and
stir vigorously.

o Expertise & Causality: Moderate heating increases the reaction rate for less reactive
nucleophiles. Polar aprotic solvents like DMF are ideal as they solvate the cation, leaving
the nucleophilic anion exposed and highly reactive, which favors the Sn2 pathway.

o Reaction Monitoring (Self-Validation): Periodically take aliquots from the reaction mixture and
analyze by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS). The reaction is complete when the limiting reagent (typically the
nucleophile) is no longer observed.

e Aqgueous Work-up: After cooling to room temperature, pour the reaction mixture into water
and transfer to a separatory funnel. Extract the aqueous phase three times with a suitable
organic solvent like ethyl acetate.
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« Isolation: Combine the organic extracts, wash with brine to remove residual DMF and salts,
dry over anhydrous sodium sulfate (Na2S0Oa), filter, and concentrate under reduced pressure
to yield the crude product.

« Purification: Purify the residue by flash column chromatography on silica gel using an
appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure
alkylated product.

o Characterization: Confirm the identity and purity of the final product using standard analytical
techniques, such as *H NMR, 3C NMR, and mass spectrometry.

Reactivity, Applications, and Mechanistic Insights

The reactivity of 6-(Bromomethyl)quinoline hydrobromide is dominated by the electrophilic
nature of the benzylic carbon. The bromide is an excellent leaving group, and the adjacent
guinoline ring system stabilizes the transition state of Sn2 reactions.

Diagram of Synthetic Utility:

6-(Bromomethyl)quinoline
hydrobromide

O-Alkylation | N-Alkylation\ S-Alkylation \ Esterification

Nucleophile Classe
Phenols / Alcohols Amines Thiols Carboxylates
(R-OH) (R2NH) (R-SH) (R-COO")

esulting Functional Groups

[Quinolinyl Methyl Ethers] G}ubstituted Amines} @uinolinyl Methyl Thioethers} @uinolinyl Methyl Esters]
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Click to download full resolution via product page
Caption: Versatile synthetic applications of the title compound.
This versatile reactivity makes it an essential building block in the synthesis of:

o Kinase Inhibitors: Many small molecule kinase inhibitors utilize a quinoline core for binding to
the ATP pocket of the enzyme. This reagent provides a direct route to tether this core to
other pharmacophoric fragments.

o Fluorescent Probes and Materials: The quinoline system is inherently fluorescent.
Derivatives synthesized from this reagent can be used to create molecular probes for
biological imaging or functional organic materials.

e« PROTACSs and Molecular Glues: As a "linker-ready" building block, it is valuable in the
synthesis of proteolysis-targeting chimeras (PROTACSs) and other bifunctional molecules in
modern drug discovery.[2]

Safety and Handling
Adherence to strict safety protocols is mandatory when handling this compound.

o Hazard Class: Irritant. Harmful if swallowed. Causes skin irritation and serious eye irritation.
May cause respiratory irritation.[1]

o Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety
goggles with side shields, and a lab coat. All handling of the solid should be performed in a
certified chemical fume hood to avoid inhalation of the powder.

o Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid
material, place it in a sealed container, and dispose of it as hazardous chemical waste.

e First Aid:

o Skin Contact: Immediately wash the affected area with copious amounts of soap and
water. Remove contaminated clothing.
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o Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes,
occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

o Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with
water and seek immediate medical attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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